molecular formula C6H10ClN3 B1458771 N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride CAS No. 1788054-87-4

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride

Cat. No.: B1458771
CAS No.: 1788054-87-4
M. Wt: 159.62 g/mol
InChI Key: LOLYTXPIQWDNIR-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its role in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride typically involves the reaction of pyridazine derivatives with methylamine. One common method includes the following steps:

    Starting Material: Pyridazine derivative.

    Reagent: Methylamine.

    Solvent: Anhydrous ethanol or methanol.

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity pyridazine derivatives and methylamine.

    Reaction Vessel: Stainless steel reactors with temperature and pressure control.

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(pyridin-4-yl)methanamine: Similar structure but with a pyridine ring instead of a pyridazine ring.

    N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Contains a pyrazole ring instead of a pyridazine ring.

    N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Features an imidazole ring.

Uniqueness

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride is unique due to its pyridazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable in specific synthetic and research applications where the pyridazine moiety is required.

Properties

IUPAC Name

N-methyl-1-pyridazin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-9-5-6;/h2-3,5,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLYTXPIQWDNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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